2,6-Dichlorofluorobenzene is an aromatic compound with the molecular formula and a molecular weight of approximately 164.99 g/mol. This compound features two chlorine atoms and one fluorine atom attached to a benzene ring, specifically at the 2 and 6 positions relative to each other. It appears as a white to light yellow crystalline solid with a melting point ranging from 37 °C to 40 °C and a boiling point of approximately 171 °C . Its unique structure contributes to its distinct chemical properties and reactivity.
Currently, there is no scientific research readily available detailing a specific mechanism of action for 1,3-Dichloro-2-fluorobenzene.
As with most halogenated aromatic compounds, 1,3-Dichloro-2-fluorobenzene is likely to be irritating to the skin, eyes, and respiratory system. Specific data on toxicity is limited. It is advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following standard laboratory safety protocols [].
Due to its unique structure and reactivity, 1,3-Dichloro-2-fluorobenzene can serve as a valuable building block for synthesizing various complex molecules. Research has explored its use in the synthesis of:
,3-Dichloro-2-fluorobenzene's specific properties, such as its boiling point and solubility, make it useful in various laboratory settings:
These reactions often require controlled conditions to ensure desired outcomes and minimize by-products .
2,6-Dichlorofluorobenzene exhibits notable biological activity, particularly as a precursor in the synthesis of antibacterial agents. It is utilized in the production of Ofloxacin, a third-generation fluoroquinolone antibiotic, which demonstrates significant efficacy against various bacterial infections . Additionally, studies indicate that this compound may interact with cytochrome P450 enzymes, particularly inhibiting CYP1A2, which can affect drug metabolism .
The synthesis of 2,6-Dichlorofluorobenzene can be achieved through several methods:
Research has shown that 2,6-Dichlorofluorobenzene interacts with several biological systems:
Several compounds share structural similarities with 2,6-Dichlorofluorobenzene. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Similarity Index | Unique Features |
---|---|---|---|
1,3-Dichloro-2-fluorobenzene | C₆H₃Cl₂F | 1.00 | Identical structure; differs only in position of substituents |
1,3-Dichloro-4-fluorobenzene | C₆H₃Cl₂F | 0.95 | Different substitution pattern; potential for different reactivity |
2-Chloro-1,3,5-trifluorobenzene | C₆H₂ClF₃ | 0.95 | Contains three fluorine atoms; significantly alters physical properties |
1,3-Dichloro-2,5-difluorobenzene | C₆H₂Cl₂F₂ | 0.92 | Increased fluorination; affects solubility and reactivity |
3-Chloro-4-fluoronitrobenzene | C₆H₄ClFNO₂ | 0.89 | Contains nitro group; introduces additional reactivity |
These compounds exhibit varying degrees of similarity based on their functional groups and substitution patterns, influencing their chemical behavior and applications .
2,6-Dichlorofluorobenzene (CAS 2268-05-5), also known as 1,3-dichloro-2-fluorobenzene, is a halogenated aromatic compound with chlorine and fluorine substituents at the 1,3, and 2 positions of a benzene ring. Its molecular formula is C₆H₃Cl₂F, and it is recognized for its versatility in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and specialty materials. The compound’s unique reactivity stems from the electron-withdrawing effects of chlorine and fluorine, which direct electrophilic substitution reactions and enhance nucleophilic aromatic substitution (NAS) under specific conditions.
Key Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₃Cl₂F | |
Molecular Weight | 164.99 g/mol | |
Melting Point | 37–40°C | |
Boiling Point | 168–169°C | |
Density | 1.4 g/cm³ | |
Vapor Pressure (25°C) | 2.14 mmHg |
The study of halogenated benzenes dates to the 19th century, with early work focusing on chlorobenzene and fluorobenzene. The development of the Schiemann reaction (1894) and the Halex process (1940s) revolutionized the synthesis of aryl fluorides, enabling the production of compounds like 2,6-dichlorofluorobenzene. Modern research has expanded into mixed-halogen derivatives due to their enhanced reactivity and applications in drug discovery. For example, the diazotization of 3,5-dichloro-4-fluoroaniline followed by a Sandmeyer reaction is a documented method for synthesizing this compound.
IUPAC Name: 1,3-Dichloro-2-fluorobenzene
Synonyms: 2,6-Dichlorofluorobenzene; Benzene, 1,3-dichloro-2-fluoro-.
Classification:
Flammable;Irritant